Cas no 103626-04-6 (3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester)

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester
- ethyl 3-methoxy-1-methyl-1H-pyrazol-4-carboxylate
- ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
- ethyl 3-methoxy-1-methylpyrazole-4-carboxylate
- 3-methoxy-1-methyl-1H-pyrazol-4-carboxylic acid ethyl ester
- 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester(WX618388)
- ethyl3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
- DB-108821
- SY124474
- 103626-04-6
- DTXSID40461196
- AKOS027255320
- AS-71595
- LDFXSLIOBXEMAS-UHFFFAOYSA-N
- CS-0036363
- AM806158
- SCHEMBL5649913
- MFCD23378469
- 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester
-
- MDL: MFCD23378469
- Inchi: InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-10(2)9-7(6)12-3/h5H,4H2,1-3H3
- InChI Key: LDFXSLIOBXEMAS-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CN(C)N=C1OC
Computed Properties
- Exact Mass: 184.08500
- Monoisotopic Mass: 184.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 53.4Ų
Experimental Properties
- PSA: 53.35000
- LogP: 0.60540
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB455569-250 mg |
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester; . |
103626-04-6 | 250mg |
€500.70 | 2023-04-22 | ||
TRC | M264383-100mg |
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester |
103626-04-6 | 100mg |
$224.00 | 2023-05-18 | ||
TRC | M264383-10mg |
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester |
103626-04-6 | 10mg |
45.00 | 2021-08-03 | ||
TRC | M264383-50mg |
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester |
103626-04-6 | 50mg |
130.00 | 2021-08-03 | ||
TRC | M264383-500mg |
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester |
103626-04-6 | 500mg |
$994.00 | 2023-05-18 | ||
abcr | AB455569- |
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester; . |
103626-04-6 | €524.40 | 2023-02-02 | |||
Alichem | A049004748-250mg |
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester |
103626-04-6 | 95% | 250mg |
$191.10 | 2023-09-04 | |
Alichem | A049004748-5g |
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester |
103626-04-6 | 95% | 5g |
$1444.78 | 2023-09-04 | |
Chemenu | CM323298-1g |
Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate |
103626-04-6 | 95% | 1g |
$416 | 2023-02-03 | |
1PlusChem | 1P007GPL-100mg |
1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester |
103626-04-6 | 95% | 100mg |
$121.00 | 2025-02-22 |
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester Related Literature
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Sitong Chen,Yuji Liu,Yongan Feng,Xianjin Yang,Qinghua Zhang Chem. Commun., 2020,56, 1493-1496
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
Additional information on 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester
Recent Advances in the Study of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester (CAS: 103626-04-6)
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester (CAS: 103626-04-6) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical structure and reactivity. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits.
A recent study published in the Journal of Medicinal Chemistry explored the use of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester as a precursor in the synthesis of pyrazole-based kinase inhibitors. The researchers demonstrated that this compound could be efficiently converted into derivatives with potent inhibitory activity against specific kinases implicated in cancer progression. The study utilized a combination of computational modeling and experimental validation to identify optimal reaction conditions, yielding derivatives with improved pharmacokinetic properties.
In another significant development, a team of researchers from the University of Cambridge reported the application of 103626-04-6 in the synthesis of novel antifungal agents. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's role in the formation of pyrazole-carboxamide derivatives, which exhibited broad-spectrum activity against pathogenic fungi. The findings suggest that these derivatives could serve as promising candidates for the treatment of resistant fungal infections, addressing a critical need in clinical settings.
Further investigations into the mechanistic aspects of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester have revealed its potential as a building block for the development of anti-inflammatory drugs. A recent paper in European Journal of Medicinal Chemistry detailed the synthesis of pyrazole-based COX-2 inhibitors using this compound as a starting material. The study reported that the resulting inhibitors displayed high selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its pharmaceutical applications, 103626-04-6 has also garnered attention in the field of agrochemical research. A study published in Pest Management Science demonstrated its utility in the synthesis of pyrazole-based herbicides. The researchers found that derivatives of this compound exhibited potent herbicidal activity against a range of weed species, with minimal toxicity to non-target organisms. This discovery opens new avenues for the development of environmentally sustainable herbicides.
Despite these promising advancements, challenges remain in the large-scale production and optimization of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester. Recent efforts have focused on improving synthetic methodologies to enhance yield and purity. For instance, a study in Organic Process Research & Development reported a novel catalytic system for the efficient esterification of pyrazole carboxylic acids, including 103626-04-6, under mild conditions. This approach not only reduces production costs but also aligns with green chemistry principles.
In conclusion, 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester (CAS: 103626-04-6) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate, coupled with its potential therapeutic and agrochemical applications, underscores its importance in ongoing research. Future studies are expected to further explore its mechanistic pathways and optimize its derivatives for clinical and commercial use.
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